3,4-Diacetamidobenzoic acid
Overview
Description
3,4-Diacetamidobenzoic acid is a chemical compound that is related to benzoic acid derivatives. While the provided papers do not directly discuss 3,4-diacetamidobenzoic acid, they do provide insights into similar compounds and their synthesis, molecular structure, and physical and chemical properties. These papers can help infer potential characteristics of 3,4-diacetamidobenzoic acid by analogy.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of 3,4-di-t-butylbenzoic acid, which was achieved through a seven-step sequence from 4-t-butylbenzoic acid . Similarly, the synthesis of 3,4-dimethyl-2-iodobenzoic acid involved a seven-step procedure with an overall yield of 45.0% . These methods suggest that the synthesis of 3,4-diacetamidobenzoic acid could also be complex and may require careful optimization of reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of 3,4-di-t-butylbenzoic acid was determined by X-ray diffraction, revealing a triclinic crystal structure with specific bond angles and lengths . This indicates that 3,4-diacetamidobenzoic acid could also be characterized using similar techniques to understand its molecular geometry and conformation.
Chemical Reactions Analysis
Chemical reactions involving benzoic acid derivatives can proceed through various pathways. For instance, the oxidative C-H amination of imidazopyridines mediated by (diacetoxy)iodobenzene suggests that radical pathways can be involved in the functionalization of benzoic acid derivatives . This could imply that 3,4-diacetamidobenzoic acid may also undergo similar radical-mediated reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For example, the synthesis of hyperbranched polyesters from 3,5-diacetoxybenzoic acid indicates that the compound's reactivity and solubility are important for polymerization reactions . The synthesis of hyperbranched poly(ester-amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid further demonstrates the versatility of benzoic acid derivatives in creating complex polymeric structures . These findings suggest that 3,4-diacetamidobenzoic acid could also exhibit unique properties that make it suitable for various applications, including polymer synthesis.
Scientific Research Applications
Electrochemical Sensing and Modification
Studies have demonstrated the utility of related compounds, such as 4-Aminobenzoic acid, in modifying electrode surfaces to enhance the electrochemical sensing of pharmaceuticals. For instance, glassy carbon electrodes modified with 4-Aminobenzoic acid showed improved stability, reusability, and sensitivity for detecting paracetamol, indicating potential for physiological condition monitoring (Yang et al., 2012).
Advanced Drug Delivery Systems
Stereolithography, a form of 3D printing, has been explored for creating drug-loaded tablets with modified-release characteristics using monomers such as polyethylene glycol diacrylate. This technology offers potential for manufacturing personalized dosage forms and for industrial production of oral medications with specific release profiles (Wang et al., 2016).
Environmental Applications
The electrochemical reduction and oxidation processes have been applied to the treatment of wastewater containing iodinated X-ray contrast media. Specifically, diatrizoate was successfully reduced to 3,5-diacetamidobenzoic acid and further processed, showcasing a novel approach for reducing pollutants in hospital wastewater (Radjenovic et al., 2013).
Biochemical Production and Characterization
Corynebacterium glutamicum has been used to bioconvert 4-hydroxybenzoic acid into valuable biochemicals, demonstrating the bacterium's potential in biotechnological applications for producing raw materials for various industries. This includes the production of 4-hydroxybenzoic acid itself, a precursor for liquid crystal polymers and parabens, highlighting the microorganism's role in sustainable chemical production (Kitade et al., 2018).
Safety And Hazards
The safety data sheet suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest 3,4-Diacetamidobenzoic acid. If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . It is incompatible with strong oxidizing agents .
properties
IUPAC Name |
3,4-diacetamidobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-6(14)12-9-4-3-8(11(16)17)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTLCMPYQOFKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371023 | |
Record name | 3,4-diacetamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetamidobenzoic acid | |
CAS RN |
205873-56-9 | |
Record name | 3,4-diacetamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diacetamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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